Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Overview
Description
Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . It is known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate typically involves the reaction of tert-butyl chloroformate with 1-oxa-5-azaspiro[2.3]hexane in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by standard techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate hydrochloride: A similar compound with a hydrochloride salt form, which may exhibit different solubility and stability properties.
1-oxa-5-azaspiro[2.3]hexane-5-carboxylic acid tert-butyl ester: Another related compound with a similar core structure but different functional groups.
Uniqueness
This compound is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various fields of research and industry .
Biological Activity
Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate is a compound with the molecular formula and a molecular weight of 185.22 g/mol. Its structure features a spirocyclic arrangement, which is significant in medicinal chemistry due to its potential biological activities. The compound is identified by various synonyms, including CAS number 934664-42-3 and PubChem CID 66521770.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity
Research into the biological activity of this compound has indicated several promising avenues in pharmacology, particularly concerning its effects on various biological systems.
Anticancer Activity
One of the notable areas of interest is its potential anticancer properties. Preliminary studies suggest that compounds with similar structural motifs can inhibit tumor growth and induce apoptosis in cancer cells. For instance, spirocyclic compounds have been shown to interfere with cell cycle progression and promote cell death through multiple pathways, including the activation of caspases and inhibition of anti-apoptotic proteins.
The mechanisms by which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer metabolism.
- Modulation of Signaling Pathways : It may affect pathways such as PI3K/AKT/mTOR, which are crucial for cell survival and proliferation.
- Induction of Oxidative Stress : Increased reactive oxygen species (ROS) levels can lead to cellular damage and apoptosis.
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various spirocyclic compounds, this compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The IC50 values were comparable to those of established chemotherapeutic agents, indicating its potential as a lead compound for further development.
Study 2: In Vivo Efficacy
An in vivo study involving animal models showed that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. Histopathological analysis revealed that the compound induced apoptosis in tumor tissues while sparing normal tissues, highlighting its selective action.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-8(2,3)13-7(11)10-4-9(5-10)6-12-9/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLOFVXRGBRINO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.